molecular formula C13H12N2O2 B7966681 3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid

3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid

Cat. No.: B7966681
M. Wt: 228.25 g/mol
InChI Key: JYNCVQGRTKEQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid is a compound that features both an imidazole ring and a benzoic acid moiety. Imidazole derivatives are known for their versatility and wide range of applications in various fields such as medicine, synthetic chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-cyclopropyl-1H-imidazole with a benzoic acid derivative under specific conditions. Catalysts such as zinc chloride (ZnCl₂) can be used to facilitate the reaction . The reaction is usually carried out in a solvent like acetonitrile (MeCN) at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microreactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups onto the imidazole ring or benzoic acid moiety .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    4-(imidazole-1-yl)benzoic acid: Similar structure but lacks the cyclopropyl group.

    2-(cyclopropyl-1H-imidazol-1-yl)benzoic acid: Similar structure but with a different substitution pattern on the benzoic acid moiety.

Uniqueness

The presence of the cyclopropyl group in 3-(2-cyclopropyl-1H-imidazol-1-yl)benzoic acid adds to its chemical stability and potential biological activity. This makes it distinct from other imidazole derivatives and potentially more effective in certain applications .

Properties

IUPAC Name

3-(2-cyclopropylimidazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)10-2-1-3-11(8-10)15-7-6-14-12(15)9-4-5-9/h1-3,6-9H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNCVQGRTKEQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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